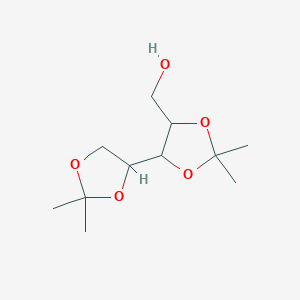
2,3:4,5-DI-O-Isopropylidene-D-arabitol
Vue d'ensemble
Description
2,3:4,5-DI-O-Isopropylidene-D-arabitol is a pivotal compound in the biomedical industry, holding immense significance in the realm of drug synthesis and therapy development for a plethora of diseases . It is a modification of an oligosaccharide in which the hydroxyl group at position 4 on the D-ribose moiety has been replaced with an isopropylidene group .
Synthesis Analysis
The synthesis of this compound can be conveniently prepared following an odorless, three-step synthesis, which can be carried out from d-gluconolactone without any chromatographic purification .Molecular Structure Analysis
The molecular formula of this compound is C11H20O5 . The structure of this compound was studied by X-ray analysis, NMR spectroscopy, and high-resolution ESI-MS .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound is a key intermediate in the synthesis of higher carbon sugars by coupling of two properly activated monosaccharide building blocks .Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.28 . It’s recommended to protect this compound from heat as it’s incompatible with heat and oxidizing agents .Applications De Recherche Scientifique
Auxiliaires Chiraux en Synthèse Organique
2,34,5-DI-O-Isopropylidene-D-arabitol: est utilisé comme auxiliaire chiral en synthèse organique, en particulier dans les réactions d'addition de Michael et d'Aldol . Ces réactions sont fondamentales pour la construction de liaisons carbone-carbone dans la synthèse de molécules organiques complexes. La nature chirale de ce composé contribue à induire la stéréosélectivité, ce qui est crucial pour la création de produits pharmaceutiques présentant la chiralité souhaitée.
Synthèse de sucres à chaîne carbonée plus longue
Ce composé joue un rôle dans la synthèse de sucres à chaîne carbonée plus longue, qui sont des sucres contenant plus de dix atomes de carbone dans la chaîne. Il est utilisé pour coupler deux monosaccharides correctement activés, un processus essentiel à la création de glucides complexes pour la recherche en biochimie et en biologie moléculaire .
Synthèse de médicaments et développement de thérapies
Dans l'industrie biomédicale, 2,3:4,5-DI-O-Isopropylidene-D-arabitol est important pour la synthèse de médicaments et le développement de thérapies. Ses attributs chimiques en font un excellent candidat pour la formulation de médicaments, en particulier dans les maladies où une stéréochimie spécifique est requise pour l'efficacité du médicament .
Recherche biomédicale
Le composé est un intermédiaire dans la recherche biomédicale, en particulier dans les études pharmacologiques ciblant diverses pathologies telles que le cancer, le diabète et les maladies cardiovasculaires . Son rôle dans la synthèse de molécules biologiquement actives en fait un atout précieux dans le développement de nouveaux agents thérapeutiques.
Safety and Hazards
Mécanisme D'action
Target of Action
2,3:4,5-DI-O-Isopropylidene-D-arabitol is primarily used in the synthesis of higher carbon sugars . It serves as a building block in the creation of these complex structures. The compound’s primary targets are the monosaccharide building blocks that it couples with to form larger carbohydrate structures .
Mode of Action
The compound interacts with its targets through a coupling process, linking two properly activated monosaccharide building blocks to form larger carbohydrate structures . This process is facilitated by the compound’s unique structure, which allows it to bind efficiently with the monosaccharide targets.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of higher carbon sugars . The compound’s action can lead to the creation of carbohydrate structures with more than 10 carbon atoms in the chain .
Result of Action
The result of the action of this compound is the efficient preparation of carbohydrate aldehydes . It enables the synthesis of larger carbohydrate structures, contributing to the diversity and complexity of biochemical compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s noted that the compound should be protected from heat, as it’s incompatible with heat and oxidizing agents . These factors could potentially affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWGPWXTDOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398369 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19139-74-3 | |
| Record name | 2,3:4,5-Di-O-isopropylidene-D-arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3:4,5-DI-O-Isopropylidene-D-arabinose reacted with dimethyl phosphite? What is the significance of the resulting product?
A1: Reacting 2,3:4,5-DI-O-Isopropylidene-D-arabinose with dimethyl phosphite leads to the formation of (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate [, ]. This reaction is significant because it introduces a phosphonate group at the C-1 position of the sugar molecule. Phosphonates are phosphorus-containing compounds that mimic phosphate groups found in biologically relevant molecules like DNA, RNA, and ATP. This similarity allows phosphonates to interact with enzymes and receptors, often acting as inhibitors or substrate analogs, making them valuable tools for studying biological processes and developing potential drugs.
Q2: How did the researchers determine the configuration at the C-1 position of the synthesized (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate?
A2: The configuration at the C-1 position, a crucial aspect of stereochemistry, was determined using Nuclear Magnetic Resonance (NMR) spectroscopy []. The researchers analyzed the NMR spectra of two key derivatives: the acyclic pentaacetate and the cyclic phosphonate derived from (1S)-dimethyl-2,3:4,5-di-O-isopropylidene-D-arabitol-1-phosphonate. By studying the chemical shifts and coupling constants in the NMR spectra, they were able to deduce the spatial arrangement of atoms around the C-1 carbon, confirming the (S) configuration.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



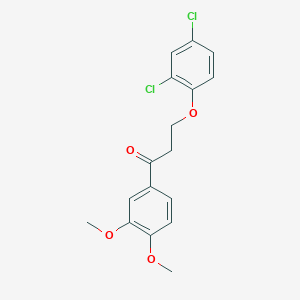


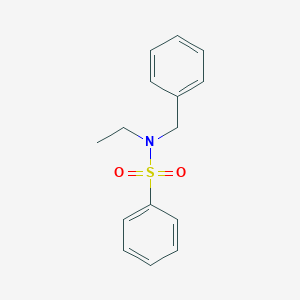
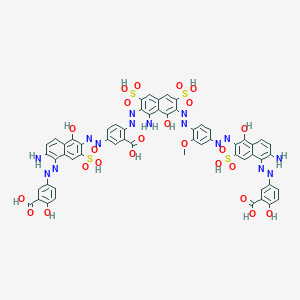
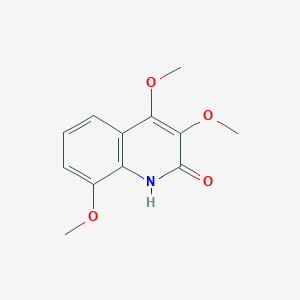

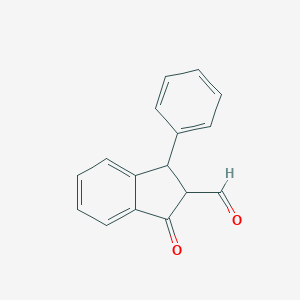

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)



